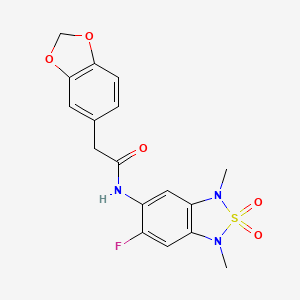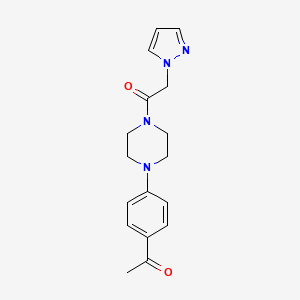
1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, an acetylphenyl group, and a pyrazolyl group, making it a versatile molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by condensing 4-acetylphenylpiperazine with 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid.
Reduction Reaction: Another method involves the reduction of 4-(4-acetylphenyl)piperazine-1-carboxaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reaction: The compound can also be synthesized by substituting the appropriate functional groups on the piperazine and pyrazole rings using suitable reagents and reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion of the acetyl group to a carboxylic acid.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can be used to introduce different functional groups onto the piperazine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines, alcohols, and other reduced derivatives.
Substitution Products: Derivatives with different functional groups on the piperazine or pyrazole rings.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
4-(1-Piperazinyl)acetophenone: A related compound with a similar structure but lacking the pyrazolyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and a pyrimidine group.
Uniqueness: 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its distinct structure sets it apart from other similar compounds, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14(22)15-3-5-16(6-4-15)19-9-11-20(12-10-19)17(23)13-21-8-2-7-18-21/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDXCZZACRBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
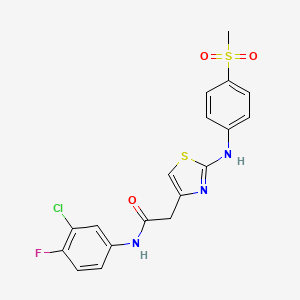
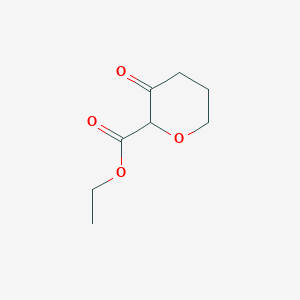
![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)
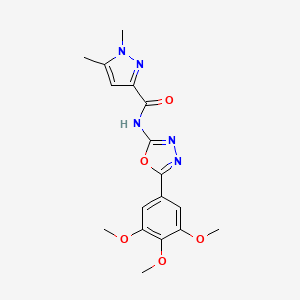
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)
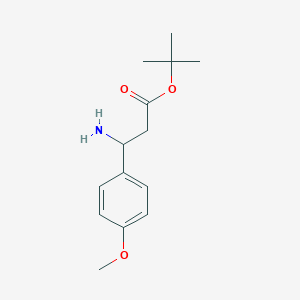
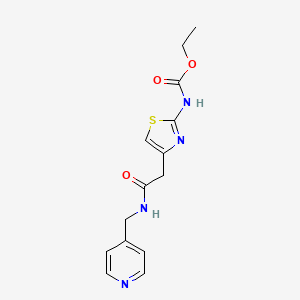
![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)
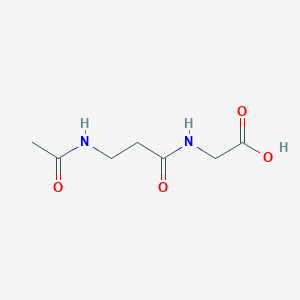
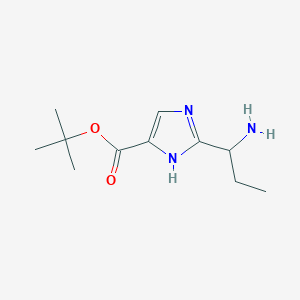
![2-{[4-(4-BROMOBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2853952.png)
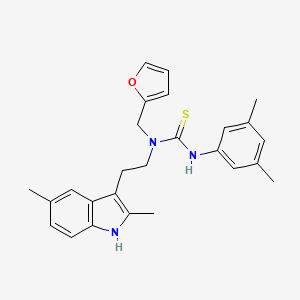
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)
